molecular formula C4BrF6N B1607507 2-Bromo-2-cyanohexafluoropropane CAS No. 52198-56-8

2-Bromo-2-cyanohexafluoropropane

Cat. No.: B1607507
CAS No.: 52198-56-8
M. Wt: 255.94 g/mol
InChI Key: KBMDBLCFKPRPOC-UHFFFAOYSA-N
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Description

2-Bromo-2-cyanohexafluoropropane is an organofluorine compound with the molecular formula C4BrF6N. This compound is notable for its unique structure, which includes both bromine and cyano groups attached to a hexafluoropropane backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 2-Bromo-2-cyanohexafluoropropane typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with cyanide sources under specific conditions. One common method includes the use of benzylthiols under an SN2’ mechanism to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-2-cyanohexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-2-cyanohexafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2-cyanohexafluoropropane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and cyano groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and elimination mechanisms .

Comparison with Similar Compounds

2-Bromo-2-cyanohexafluoropropane can be compared to other similar compounds such as:

  • 2-Bromo-2-cyano-1,1,1-trifluoropropane
  • 2-Bromo-2-cyano-1,1,2,2-tetrafluoroethane

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique combination of bromine, cyano, and hexafluoropropane in this compound gives it distinct reactivity and applications .

Properties

IUPAC Name

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDBLCFKPRPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371230
Record name 2-Bromo-2-cyanohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52198-56-8
Record name 2-Bromo-2-cyanohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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